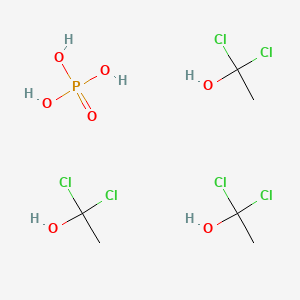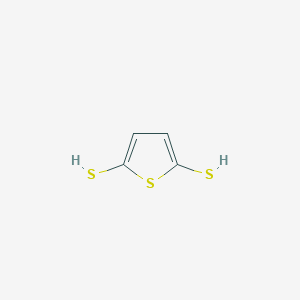
2,5-Thiophenedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Thiophenedithiol is an organosulfur compound with the molecular formula C4H4S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two thiol groups (-SH) at the 2 and 5 positions of the thiophene ring makes this compound a highly reactive compound, widely used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Thiophenedithiol can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromothiophene with thiourea, followed by hydrolysis to yield this compound . Another method includes the reduction of 2,5-dichlorothiophene using sodium sulfide in the presence of a reducing agent .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of halogenated thiophenes with hydrogen sulfide (H2S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism, and the yield can be optimized by adjusting the reaction temperature and the choice of mercaptan .
Chemical Reactions Analysis
Types of Reactions: 2,5-Thiophenedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically involve the conversion of disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2,5-Thiophenedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is utilized in the production of conductive polymers, corrosion inhibitors, and as a ligand in coordination chemistry
Mechanism of Action
The mechanism by which 2,5-Thiophenedithiol exerts its effects is primarily through its thiol groups. These groups can form strong bonds with metal ions, making the compound an effective chelating agent. Additionally, the thiol groups can undergo redox reactions, contributing to the compound’s reactivity and potential biological activities .
Comparison with Similar Compounds
Thiophenethiol: Contains a single thiol group.
2,5-Dimercapto-1,3,4-thiadiazole: Contains two thiol groups but with a different ring structure.
1,4-Dithiane-2,5-diol: Another sulfur-containing compound with different functional groups
Uniqueness: 2,5-Thiophenedithiol is unique due to the specific positioning of its thiol groups on the thiophene ring, which imparts distinct reactivity and properties compared to other thiophene derivatives. This unique structure makes it particularly valuable in the synthesis of specialized polymers and as a versatile reagent in organic chemistry .
Properties
CAS No. |
22511-31-5 |
|---|---|
Molecular Formula |
C4H4S3 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
thiophene-2,5-dithiol |
InChI |
InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H |
InChI Key |
BNLZBNHLPPSPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


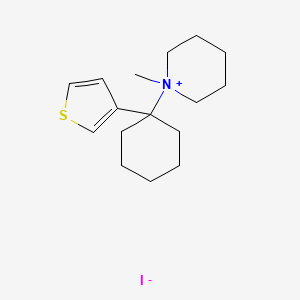
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
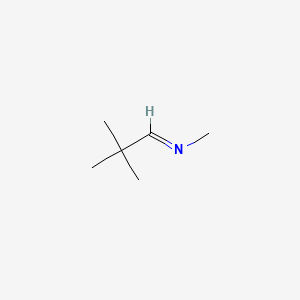
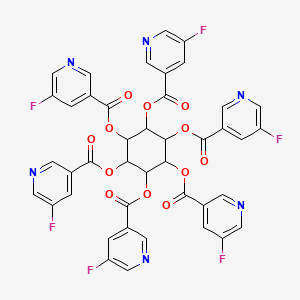

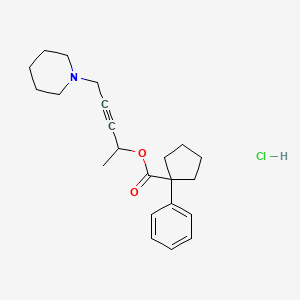
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
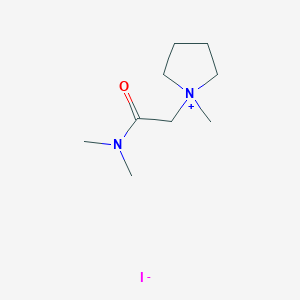
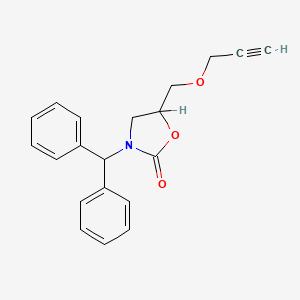
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
